Cas no 29094-86-8 (2-Amino-N-ethyl-N-phenylbenzamide)

2-Amino-N-ethyl-N-phenylbenzamide is a benzamide derivative with potential applications in pharmaceutical and agrochemical research. Its structure features an amino group and an ethyl-phenyl substitution on the amide nitrogen, offering versatility in synthetic modifications. The compound serves as a valuable intermediate in the development of bioactive molecules, particularly in the synthesis of kinase inhibitors and other therapeutic agents. Its well-defined chemical properties and stability under standard conditions make it suitable for controlled reactions. Researchers value this compound for its role in exploring structure-activity relationships in drug discovery. Proper handling and storage are recommended to maintain its integrity for experimental use.
2-Amino-N-ethyl-N-phenylbenzamide structure
29094-86-8 structure
Product Name:2-Amino-N-ethyl-N-phenylbenzamide
CAS No:29094-86-8
MF:C15H16N2O
MW:240.300343513489
CID:852660
PubChem ID:16641285
Update Time:2025-05-19

2-Amino-N-ethyl-N-phenylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-N-ethyl-N-phenylbenzamide
    • (2-aminophenyl)-N-ethyl-N-benzamide
    • AGN-PC-013PHR
    • anthranilic acid-(N-ethyl-anilide)
    • Anthranilsaeure-(N-aethyl-anilid)
    • ARONIS013913
    • BBL023231
    • CHEMBL264419
    • CTK6E6778
    • N-Ethyl-N-phenylanthranilamid
    • SBB080084
    • DTXSID20586396
    • 29094-86-8
    • STL067529
    • CS-0333339
    • AKOS000146863
    • MDL: MFCD08728061
    • Inchi: 1S/C15H16N2O/c1-2-17(12-8-4-3-5-9-12)15(18)13-10-6-7-11-14(13)16/h3-11H,2,16H2,1H3
    • InChI Key: ZUZWUZRAIHASNW-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1N)N(C1C=CC=CC=1)CC

Computed Properties

  • Exact Mass: 240.126263138g/mol
  • Monoisotopic Mass: 240.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 46.3Ų

2-Amino-N-ethyl-N-phenylbenzamide Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-Amino-N-ethyl-N-phenylbenzamide Pricemore >>

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2-Amino-N-ethyl-N-phenylbenzamide Related Literature

Additional information on 2-Amino-N-ethyl-N-phenylbenzamide

2-Amino-N-ethyl-N-phenylbenzamide (CAS No. 29094-86-8): An Overview of Its Structure, Properties, and Applications

2-Amino-N-ethyl-N-phenylbenzamide (CAS No. 29094-86-8) is a versatile organic compound with a unique molecular structure and a wide range of potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its aromatic ring, amine group, and ethyl and phenyl substituents, which contribute to its chemical reactivity and biological activity.

The molecular formula of 2-Amino-N-ethyl-N-phenylbenzamide is C13H16N2O, and its molecular weight is approximately 216.27 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its melting point is around 115-117°C, making it suitable for various thermal processes in laboratory and industrial settings.

In the field of pharmaceutical research, 2-Amino-N-ethyl-N-phenylbenzamide has garnered significant attention due to its potential as a lead compound for drug development. Recent studies have explored its biological activities, including anti-inflammatory, analgesic, and neuroprotective properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of 2-Amino-N-ethyl-N-phenylbenzamide exhibited potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

The structural features of 2-Amino-N-ethyl-N-phenylbenzamide make it an attractive candidate for modification through chemical synthesis. Researchers have synthesized various derivatives by introducing different functional groups at the amine or phenyl positions. These modifications can enhance the compound's pharmacological properties, such as solubility, bioavailability, and target specificity. For example, the introduction of hydroxyl groups has been shown to improve the water solubility of the compound, making it more suitable for oral administration.

In addition to its pharmaceutical applications, 2-Amino-N-ethyl-N-phenylbenzamide has potential uses in materials science. Its aromatic structure and functional groups make it a valuable building block for the synthesis of advanced materials with unique properties. For instance, it can be used as a precursor for the preparation of conductive polymers and organic semiconductors. These materials have applications in electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

The synthesis of 2-Amino-N-ethyl-N-phenylbenzamide typically involves a multi-step process that includes the formation of an amide bond between an aromatic carboxylic acid and an amine. One common method involves the reaction of 2-aminoacetophenone with ethylamine in the presence of a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP). This reaction proceeds under mild conditions and yields high purity products.

The safety profile of 2-Amino-N-ethyl-N-phenylbenzamide is an important consideration for both laboratory use and industrial applications. While it is generally considered safe when handled properly, appropriate personal protective equipment (PPE) should be used to prevent skin contact and inhalation. Additionally, storage conditions should be carefully controlled to avoid degradation or contamination.

In conclusion, 2-Amino-N-ethyl-N-phenylbenzamide (CAS No. 29094-86-8) is a multifaceted compound with promising applications in pharmaceuticals, materials science, and chemical synthesis. Its unique molecular structure provides a foundation for further research and development, making it a valuable asset in various scientific disciplines. As ongoing studies continue to uncover new properties and applications, the potential impact of this compound on future innovations remains exciting.

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